Ceapin-A7

ATF6α inhibitor ER stress SAR

Ceapin-A7 is the premier tool compound for selective ATF6α branch inhibition within the unfolded protein response. Unlike earlier analogs or pan-UPR inhibitors (4μ8c, GSK2606414), Ceapin-A7 provides unmatched intra-family selectivity (>32-fold over ATF6β) via a unique neomorphic ER-peroxisome tethering mechanism—trapping ATF6α without off-target IRE1, PERK, or SREBP effects. With validated, non-toxic in vivo target engagement demonstrated in mouse retina models and robust utility in endothelial barrier/ARDS research pairing with AA147, this compound is essential for dissecting ER stress biology. Multiple package sizes available in stock from reputable suppliers; expedited global shipping offered.

Molecular Formula C20H12F6N4O3
Molecular Weight 470.3 g/mol
Cat. No. B8116401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeapin-A7
Molecular FormulaC20H12F6N4O3
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H12F6N4O3/c21-19(22,23)12-4-3-11(14(6-12)20(24,25)26)9-30-10-13(8-27-30)28-18(31)15-7-17(33-29-15)16-2-1-5-32-16/h1-8,10H,9H2,(H,28,31)
InChIKeyUJTDYOXTXGBHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceapin-A7: A Selective and Potent ATF6α Inhibitor for ER Stress and Unfolded Protein Response Research


Ceapin-A7 is a pyrazole amide small molecule that functions as a highly selective blocker of activating transcription factor 6 alpha (ATF6α) signaling, one of the three branches of the unfolded protein response (UPR) [1]. With a molecular weight of 470.32 g/mol and the formula C20H12F6N4O3, this compound inhibits the ER stress-induced activation of ATF6α by trapping it in the endoplasmic reticulum, preventing its trafficking to the Golgi apparatus and subsequent proteolytic cleavage [2]. Ceapin-A7 exhibits an IC50 of 0.59 μM (590 nM) in an ERSE-luciferase reporter assay in HEK293T cells and is selective for ATF6α over the closely related ATF6β (selectivity at 18.9 μM) as well as over other UPR branches (IRE1, PERK) and SREBP .

Why Generic ATF6 Pathway Modulators or UPR Inhibitors Cannot Substitute for Ceapin-A7 in Precision Experiments


Generic substitution fails because Ceapin-A7 offers a unique combination of high potency, unparalleled intra-family selectivity (ATF6α vs. ATF6β), and branch-specific inhibition within the UPR, a profile not matched by earlier analogs like Ceapin-A1 or broader UPR inhibitors such as 4μ8c (IRE1 inhibitor) or GSK2606414 (PERK inhibitor) [1]. Its distinct mechanism of action—inducing neomorphic ER-peroxisome tethers to trap ATF6α—differs fundamentally from the direct protease inhibition or kinase targeting employed by other UPR tool compounds [2]. This specificity is critical for dissecting the precise role of the ATF6α branch in complex disease models, where off-target inhibition of ATF6β or other UPR sensors would confound results [3].

Ceapin-A7: Quantitative Evidence of Differentiation vs. Analogs and Alternatives


Ceapin-A7 Demonstrates 7.6x Improved Potency Over Predecessor Ceapin-A1 in ERSE-Luciferase Reporter Assay

Ceapin-A7 was derived from a structure-activity relationship (SAR) optimization of the initial screen hit, Ceapin-A1. In a head-to-head comparison, Ceapin-A7 exhibits significantly enhanced potency in inhibiting ATF6α-driven transcriptional activity. Specifically, Ceapin-A7 achieved an IC50 of 0.59 μM (590 nM) in an ERSE-luciferase reporter assay in HEK293T cells, whereas its predecessor, Ceapin-A1, demonstrated an IC50 of 4.5 μM under identical assay conditions (100 nM thapsigargin-induced ER stress) [1]. This represents an approximate 7.6-fold improvement in potency, validating the compound's optimized structure for more effective ATF6α blockade.

ATF6α inhibitor ER stress SAR UPR

Ceapin-A7 Confers >32-Fold Selectivity for ATF6α Over ATF6β, Defining a Unique Intra-Family Differentiation

Ceapin-A7 demonstrates a high degree of selectivity within the ATF6 family. Quantitative data from the primary discovery study show that Ceapin-A7 selectively inhibits ATF6α without affecting the proteolytic processing of its close homolog, ATF6β. The compound's IC50 for ATF6α is 0.59 μM, while its activity against ATF6β is only observed at a concentration of 18.9 μM [1]. This translates to a selectivity window of over 32-fold for ATF6α over ATF6β, a critical distinction from broad-spectrum UPR inhibitors or less selective ATF6 modulators.

ATF6α selectivity ATF6β UPR branch specificity off-target

Ceapin-A7 Provides Exclusive ATF6α Branch Inhibition, Leaving IRE1 and PERK UPR Pathways Unaffected

A key differentiator for Ceapin-A7 is its exclusive targeting of the ATF6α branch of the UPR, without inhibiting the IRE1 or PERK pathways. In contrast to broad-spectrum ER stress modulators or inhibitors like 4μ8c (which targets IRE1) and GSK2606414 (which targets PERK), Ceapin-A7 provides a clean tool for isolating ATF6α-dependent biology [1]. Western blot analysis confirms that Ceapin-A7 (6 μM) prevents the cleavage and nuclear translocation of ATF6α in ER-stressed U2-OS cells, but has no effect on the processing of ATF6β or the activation of the PERK pathway (as indicated by ATF4 levels) [2].

UPR branch selectivity IRE1 PERK ATF6 specificity

Ceapin-A7 Achieves Quantifiable Target Engagement In Vivo, Suppressing ATF6 Transcriptional Targets in Retinal Tissue

Unlike many tool compounds that lack validated in vivo activity, Ceapin-A7 has demonstrated quantifiable target engagement in a living organism. In a targeted RNA-seq study, intraocular delivery of Ceapin-A7 to the mouse retina resulted in significant suppression of ATF6 transcriptional targets, providing direct evidence of its pharmacodynamic effect in vivo [1]. Crucially, this study established that Ceapin-A7 achieves this modulation without causing retinal cell death, compromising vision, or triggering ER stress, validating a nontoxic dose for in vivo use [2]. This represents a class-level advancement, as earlier ATF6α inhibitors had limited or uncharacterized in vivo utility.

in vivo target engagement ATF6 retina RNA-seq

Ceapin-A7 Exhibits No Cytotoxicity in Unstressed Cells, Enabling Clean Dissection of ER Stress-Specific Roles

A critical attribute for a pathway-specific inhibitor is a lack of baseline toxicity. Ceapin-A7 demonstrates no toxicity to unstressed cells, a key feature that distinguishes it from more promiscuous ER stress modulators that may induce cell death on their own [1]. For example, it sensitizes U2-OS cells to ER stress-induced death (reducing the EC50 of thapsigargin from 7.1 nM to 4.5 nM) without impacting the viability of unstressed cells . This contrasts with some UPR inhibitors that can be toxic at similar concentrations, complicating the interpretation of their effects.

cytotoxicity specificity ER stress ATF6 viability

Ceapin-A7: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Deconvoluting ATF6α-Specific Roles in the Unfolded Protein Response (UPR)

This is the primary, most validated application. Researchers can use Ceapin-A7 to cleanly inhibit the ATF6α branch of the UPR, without affecting the IRE1 or PERK pathways or the homologous ATF6β transcription factor [1]. This is essential for dissecting the specific contribution of ATF6α to cellular homeostasis, apoptosis, and adaptation during ER stress. The high selectivity (>32-fold over ATF6β) and lack of baseline cytotoxicity make it the superior tool for these precise mechanistic studies compared to genetic knockdowns (which can be slow and compensatory) or less specific small molecules [2].

In Vivo Pharmacological Validation of ATF6α as a Therapeutic Target

Ceapin-A7 is one of the few ATF6α inhibitors with demonstrated, non-toxic in vivo target engagement. Studies have shown that intraocular delivery significantly suppresses ATF6 transcriptional targets in the mouse retina without adverse effects [1]. This makes Ceapin-A7 a valuable tool for preclinical proof-of-concept studies in animal models of diseases linked to ER stress and ATF6α dysfunction, such as retinal degenerative diseases, metabolic disorders, and certain cancers. Its validated in vivo activity and safety profile streamline the transition from cell-based hypothesis testing to animal model validation [2].

Endothelial Barrier Dysfunction and Inflammation Studies

Ceapin-A7 has been specifically utilized in endothelial cell models to investigate the protective role of ATF6α against barrier dysfunction and inflammation [1]. Research demonstrates that Ceapin-A7-mediated ATF6α inhibition potentiates LPS-induced endothelial injury and inflammation, while an ATF6α activator (AA147) has the opposite, protective effect [2]. This defined, opposing pharmacological pairing (Ceapin-A7 vs. AA147) provides a robust experimental system for studying ATF6α's function in vascular biology, acute respiratory distress syndrome (ARDS), and related pathologies, making Ceapin-A7 a key procurement for labs focused on these areas.

Combinatorial Studies with Other UPR Inhibitors to Map Pathway Crosstalk

Given its exclusive targeting of the ATF6α branch, Ceapin-A7 is ideally suited for use in combination with selective inhibitors of the IRE1 (e.g., 4μ8c, KIRA6) and PERK (e.g., GSK2606414) pathways [1]. Such combinatorial studies allow researchers to systematically map the crosstalk and functional redundancy among the three UPR branches. This is a powerful application for systems biology approaches to understanding the integrated stress response, as using a non-selective inhibitor would obscure the individual contributions of each pathway [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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